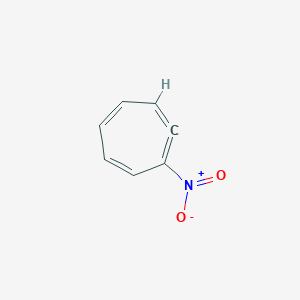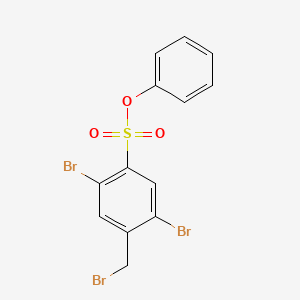
Phenyl 2,5-dibromo-4-(bromomethyl)benzene-1-sulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phenyl 2,5-dibromo-4-(bromomethyl)benzene-1-sulfonate is an organic compound that belongs to the class of benzene derivatives It is characterized by the presence of multiple bromine atoms and a sulfonate group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phenyl 2,5-dibromo-4-(bromomethyl)benzene-1-sulfonate typically involves electrophilic aromatic substitution reactions. One common method includes the bromination of phenyl benzene-1-sulfonate under controlled conditions. The reaction is carried out by slowly adding bromine to a solution of phenyl benzene-1-sulfonate in the presence of a catalyst, such as iron(III) bromide, at a temperature range of 160-180°C .
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor and the product is continuously removed. This method ensures a consistent quality of the product and allows for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Phenyl 2,5-dibromo-4-(bromomethyl)benzene-1-sulfonate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles, such as hydroxide ions, leading to the formation of phenol derivatives.
Oxidation Reactions: The compound can be oxidized to form sulfone derivatives under specific conditions.
Reduction Reactions: Reduction of the bromine atoms can lead to the formation of less brominated derivatives.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) in aqueous solution at elevated temperatures.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst.
Major Products
Substitution: Phenol derivatives.
Oxidation: Sulfone derivatives.
Reduction: Less brominated benzene derivatives.
Scientific Research Applications
Phenyl 2,5-dibromo-4-(bromomethyl)benzene-1-sulfonate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Phenyl 2,5-dibromo-4-(bromomethyl)benzene-1-sulfonate involves its interaction with various molecular targets. The bromine atoms and the sulfonate group play a crucial role in its reactivity. The compound can undergo electrophilic aromatic substitution, where the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate . This intermediate can then react further, leading to the formation of various products.
Comparison with Similar Compounds
Similar Compounds
- Phenyl 2,5-dibromo-4-methylbenzene-1-sulfonate
- Phenyl 2,5-dibromo-4-(chloromethyl)benzene-1-sulfonate
- Phenyl 2,5-dibromo-4-(hydroxymethyl)benzene-1-sulfonate
Uniqueness
The specific arrangement of these functional groups allows for unique interactions and reactions that are not observed in similar compounds .
Properties
CAS No. |
832726-30-4 |
|---|---|
Molecular Formula |
C13H9Br3O3S |
Molecular Weight |
485.0 g/mol |
IUPAC Name |
phenyl 2,5-dibromo-4-(bromomethyl)benzenesulfonate |
InChI |
InChI=1S/C13H9Br3O3S/c14-8-9-6-12(16)13(7-11(9)15)20(17,18)19-10-4-2-1-3-5-10/h1-7H,8H2 |
InChI Key |
MYOAOAWZYBDVOI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OS(=O)(=O)C2=C(C=C(C(=C2)Br)CBr)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


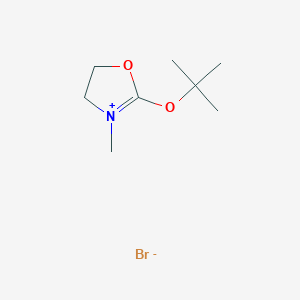

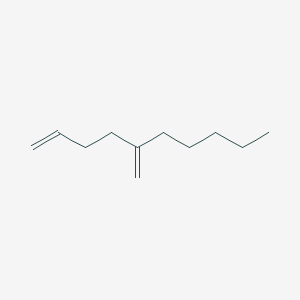

![2-Amino-5-chloro-N-[4-(propan-2-yl)phenyl]benzene-1-carbothioamide](/img/structure/B14217948.png)
![4-{[2,6-Difluoro-4-(pent-1-en-1-yl)phenyl]ethynyl}benzonitrile](/img/structure/B14217960.png)
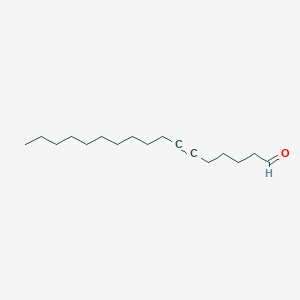

![Bis(trimethylsilyl) [cyclohexyl(difluoro)methyl]phosphonate](/img/structure/B14217975.png)
![N~1~-[2-(Morpholin-4-yl)ethyl]-N~2~-(3-phenylpropyl)ethane-1,2-diamine](/img/structure/B14217982.png)
![3,7-diphenyl-2,4,6-trithiophen-2-yl-1H-pyrrolo[3,2-c]pyridine](/img/structure/B14217983.png)
methanone](/img/structure/B14218003.png)
![2-Furancarboxylic acid, 5-[(1S)-1-aminoethyl]-, trifluoroacetate](/img/structure/B14218008.png)
